ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Historical Context and Development of Pyrazolo[3,4-b]Pyridine Chemistry
The exploration of pyrazolo[3,4-b]pyridines began in the mid-20th century, driven by the need for heterocyclic compounds with improved pharmacokinetic properties. Early work focused on cyclocondensation reactions between aminopyrazoles and β-diketones, yielding foundational structures for subsequent derivatization. The fusion of pyrazole and pyridine rings introduced a rigid bicyclic framework capable of mimicking purine bases, a feature later exploited in kinase inhibition studies. By the 1990s, advances in computational chemistry enabled rational design of derivatives targeting specific enzymes, such as tropomyosin receptor kinases (TRKs). The compound ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate represents a modern iteration of these efforts, optimized for enhanced solubility and metabolic stability through its ethyl ester and methyl substituents.
Structural Significance of Bicyclic Pyrazolopyridine Systems
The pyrazolo[3,4-b]pyridine core exhibits a planar bicyclic structure with delocalized π-electrons across both rings. Key features include:
This architecture allows the compound to occupy hydrophobic pockets in enzyme active sites while maintaining water solubility via its ester moiety.
Position of this compound in Heterocyclic Chemistry
Classified as a 6+5 bicyclic system, this compound belongs to the pyrazolopyridine family, which occupies a niche between monocyclic heterocycles and polycyclic alkaloids. Its ethyl ester group at position 4 enhances membrane permeability, while the methyl substituent at position 3 sterically shields the pyrazole nitrogen from enzymatic degradation. Compared to simpler analogs like pyrazolo[1,5-a]pyrimidines, the [3,4-b] fusion pattern creates a more electron-deficient system, favoring charge-transfer interactions in biological environments.
Research Significance and Contemporary Applications
Recent studies demonstrate the compound’s utility across multiple domains:
- Oncology : Derivatives inhibit TRKA with IC50 values ≤56 nM, suppressing proliferation in Km-12 colon cancer cells (IC50 = 0.304 μM).
- Antimicrobial Development : Structural analogs show sub-micromolar activity against drug-resistant Staphylococcus aureus by disrupting cell wall synthesis.
- Neuroprotection : Modifications at position 4 yield derivatives that cross the blood-brain barrier and inhibit neuroinflammatory kinases.
Ongoing research explores its use as a building block for photoactive compounds in optopharmacology, leveraging its conjugated π-system for light-induced activation.
Nomenclature and Classification Within Heterocyclic Frameworks
The systematic IUPAC name reflects the compound’s structural hierarchy:
- Parent system : 1H-pyrazolo[3,4-b]pyridine (pyrazole fused to pyridine at positions 3 and 4).
- Substituents :
- Ethoxycarbonyl (-COOCH2CH3) at position 4.
- Methyl (-CH3) at position 3.
- Keto (=O) at position 6.
- Hydrogenation state : 6,7-dihydro denotes partial saturation of the pyridine ring.
This nomenclature aligns with the Hantzsch-Widman system for bicyclic heterocycles, ensuring unambiguous communication across chemical databases.
Properties
IUPAC Name |
ethyl 3-methyl-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-7(14)11-9-8(6)5(2)12-13-9/h4H,3H2,1-2H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIXTAUMLHAMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=NNC(=C12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with ethyl acetoacetate under reflux conditions in ethanol, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitutions
The ester group at position 4 and the carbonyl group at position 6 serve as reactive sites for nucleophilic substitutions:
-
Ester Hydrolysis :
Hydrolysis under acidic (HCl) or basic (NaOH) conditions yields the corresponding carboxylic acid derivative. For example:This reaction is critical for generating intermediates used in further functionalization.
-
Amide Formation :
Reaction with amines (e.g., hydrazine hydrate) replaces the ethoxy group to form carbohydrazides. For instance, treatment with excess hydrazine produces 5-carbohydrazide derivatives .
Reactions with Isothiocyanates
-
Phenyl isothiocyanate in refluxing ethanol yields 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenyl-hydrazine-1-carbothioamide (6a ) in 89% yield .
-
Allyl isothiocyanate produces analogous thioamide derivatives (6b ) with characteristic NMR signals:
Condensation with Carbonyl Compounds
Reactions with aldehydes/ketones (e.g., isatin) in ethanol catalyzed by piperidine form hydrazone-linked derivatives (8a–f ). Key spectroscopic data for 8f :
| Parameter | Value (δ, ppm) | Assignment |
|---|---|---|
| 13.30 (s), 11.20 (s) | Hydrazine-NH, isatin-NH | |
| 167.9, 165.9 | Isatin-C=O, hydrazine-CO |
Curtius Rearrangement
Treatment with NaNO/HCl converts the carbohydrazide (4 ) to a carbonylazide intermediate (9 ), which undergoes Curtius rearrangement upon heating. Subsequent reaction with ethyl 2-cyanoacetate forms a cyanoester (11 ) via nucleophilic addition to an isocyanate intermediate :
Key Data for Cyanoester (11 ) :
-
Molecular formula: CHNO
-
: δ 1.49 (triplet, CH), δ 4.10 (singlet, CH)
Pyrazolone Formation
Reaction with diethyl acetylenedicarboxylate in toluene produces pyrazolone derivatives (13 ) in 90% yield. Spectroscopic confirmation includes:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, preliminary investigations revealed that the compound inhibited the proliferation of A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of approximately 12.5 µM and 15.0 µM respectively. These findings suggest that this compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile against inflammatory diseases. This aspect is particularly relevant for conditions where inflammation is a key factor, such as arthritis and other autoimmune disorders.
Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrazolo compounds can exhibit efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been utilized to assess the antimicrobial activity of these compounds .
Biological Assays and Molecular Docking Studies
The compound has been subjected to extensive biological assays to evaluate its pharmacological activities. Molecular docking studies have provided insights into its interactions with biological targets. For example, computational analyses have shown that it binds effectively to certain enzyme active sites involved in disease pathways, indicating its potential as a therapeutic agent .
Material Science Applications
Beyond medicinal applications, this compound has potential uses in material science. Its unique structural features allow it to be incorporated into polymer matrices or used as a building block in the synthesis of novel materials with specific functional properties . This versatility opens avenues for research into smart materials and drug delivery systems.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal reported on the synthesis and evaluation of various derivatives of this compound against cancer cell lines. The results demonstrated that modifications at specific positions on the pyrazole ring significantly enhanced cytotoxicity compared to the parent compound. This highlights the importance of structural optimization in drug development .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against common pathogens using standard microbiological techniques. The results showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Substituent Variations at Position 1
Substituent Variations at Position 3
Modifications at Position 5 or 6
Biological Activity
Ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that belongs to the pyrazolo[3,4-b]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies and findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological potential. Recent synthetic strategies have focused on developing efficient methods to produce such compounds, often utilizing novel catalytic systems or alternative reaction conditions to enhance yield and purity .
1. Anticancer Properties
Pyrazolo[3,4-b]pyridines have been reported to exhibit significant anticancer activity. For instance, derivatives of this scaffold have shown inhibition against various cancer cell lines by targeting critical pathways involved in cell proliferation and survival. The mechanisms often involve the inhibition of cyclin-dependent kinases (CDKs) and other protein kinases .
2. PPARα Activation
Research indicates that certain pyrazolo[3,4-b]pyridine derivatives can act as selective agonists for peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and inflammation. This compound has been shown to activate PPARα effectively, suggesting its potential use in treating dyslipidemia .
3. Antimicrobial Activity
The compound has also demonstrated promising activity against Mycobacterium tuberculosis. In vitro studies have indicated that it can inhibit the enzyme pantothenate synthetase, which is essential for the survival of the bacteria . This suggests potential applications in tuberculosis treatment.
4. Anti-inflammatory Effects
Pyrazolo[3,4-b]pyridines are known for their anti-inflammatory properties. Compounds from this class have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thus providing a basis for their use in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications at specific positions on the pyrazole ring can significantly enhance potency against target enzymes or receptors. For example:
| Position | Modification | Effect on Activity |
|---|---|---|
| 1 | Methyl group | Increased PPARα activation |
| 4 | Carboxyl group | Enhanced anticancer activity |
| 6 | Alkyl substitution | Improved solubility and bioavailability |
Case Studies
- Anticancer Study : A study evaluated various pyrazolo[3,4-b]pyridine derivatives against human cancer cell lines, revealing that those with larger substituents at position 1 exhibited higher cytotoxicity compared to smaller groups .
- PPARα Activation : Another research focused on the structure of several derivatives of this compound and their ability to activate PPARα in vitro. The results indicated that specific steric configurations significantly influenced receptor binding affinity .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., solvent polarity, catalyst loading, temperature) and analyze their effects on yield and purity. Fractional factorial designs can reduce the number of trials while identifying critical variables. For example, solvent choice (polar aprotic vs. non-polar) significantly impacts cyclization efficiency in pyrazolo-pyridine systems . Statistical tools like ANOVA can prioritize factors for optimization. Reference analogous syntheses of pyrazolo[3,4-b]pyridines, where catalytic acid/base conditions improved ring closure .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and hydrogen bonding in the dihydro-pyridine ring. Coupling constants in -NMR can distinguish tautomeric forms .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and NH/OH vibrations (~3200 cm) to assess tautomerism or hydration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm the pyrazolo-pyridine backbone .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 6,7-dihydro-pyrazolo[3,4-b]pyridines .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, particularly during solvent evaporation steps.
- Emergency Procedures : Follow protocols for accidental exposure (e.g., P201: “Obtain specialized instructions before use”; P210: “Avoid heat/open flames”) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces and identify transition states. For example, ICReDD’s reaction path search methods can differentiate between competing pathways (e.g., cyclization vs. dimerization) . Validate computational predictions with kinetic isotope effects (KIEs) or intermediate trapping experiments.
Q. What strategies address discrepancies between experimental spectral data and theoretical predictions for this compound?
- Methodological Answer :
- Dynamic NMR Studies : Probe temperature-dependent tautomerism or conformational changes that may explain shifts in -NMR spectra.
- Solvent Effects : Compare experimental IR/Raman data with solvent-polarity-adjusted computational models (e.g., PCM solvation in Gaussian).
- Crystallographic Validation : Cross-reference computed geometries (from DFT-optimized structures) with X-ray crystallography data to resolve ambiguities in substituent orientation .
Q. What reactor design principles enhance scalability for synthesizing this compound in continuous-flow systems?
- Methodological Answer :
- Mixing Efficiency : Use microfluidic reactors with staggered herringbone micromixers to ensure rapid homogenization of reagents, critical for exothermic steps like cyclization .
- Residence Time Distribution (RTD) : Optimize flow rates to prevent byproduct formation (e.g., over-oxidation) during prolonged heating.
- In-line Analytics : Integrate UV-Vis or FTIR probes for real-time monitoring of intermediate species, enabling feedback control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
